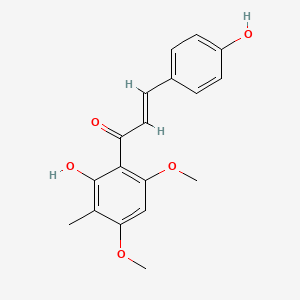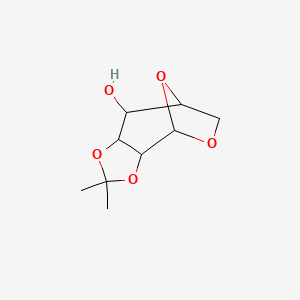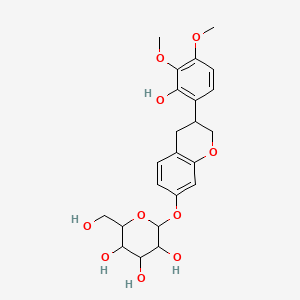
3'-Methylflavokawin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Methylflavokawin is a chalcone compound with the chemical formula C18H18O5 and a molecular weight of 314.3 g/mol . It is characterized by its yellow powder appearance and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . This compound is derived from the herbs of Humulus lupulus and has shown significant biological activity, particularly cytotoxicity against HeLa cells .
準備方法
The synthesis of 3’-Methylflavokawin involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of 2-hydroxy-4,6-dimethoxy-3-methylbenzaldehyde with 4-hydroxyacetophenone in the presence of a base such as potassium hydroxide (KOH) in ethanol . The reaction mixture is typically stirred at room temperature for several hours, followed by acidification to obtain the desired chalcone product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
3’-Methylflavokawin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of 3’-Methylflavokawin, leading to the formation of various substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3’-Methylflavokawin has diverse applications in scientific research:
Medicine: Its potential therapeutic effects are being explored, particularly in the context of its cytotoxic properties.
Industry: 3’-Methylflavokawin is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 3’-Methylflavokawin involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to induce apoptosis in cancer cells by modulating specific molecular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cell cycle regulation and promote programmed cell death.
類似化合物との比較
3’-Methylflavokawin can be compared with other chalcone derivatives such as xanthohumol and 3’-geranyl-6’-O-methylchalconaringenin While these compounds share similar structural features, 3’-Methylflavokawin is unique due to its specific substitution pattern and biological activity Xanthohumol, for instance, also exhibits cytotoxicity but has a different substitution pattern on the chalcone backbone
特性
分子式 |
C18H18O5 |
|---|---|
分子量 |
314.3 g/mol |
IUPAC名 |
(E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O5/c1-11-15(22-2)10-16(23-3)17(18(11)21)14(20)9-6-12-4-7-13(19)8-5-12/h4-10,19,21H,1-3H3/b9-6+ |
InChIキー |
SEWZLIZAUPQMMM-RMKNXTFCSA-N |
異性体SMILES |
CC1=C(C(=C(C=C1OC)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O |
正規SMILES |
CC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate](/img/structure/B12326534.png)
![3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12326537.png)


![2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B12326577.png)
![2-[3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide](/img/structure/B12326582.png)
![4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B12326583.png)
![2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12326587.png)


![[3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester](/img/structure/B12326601.png)

![1-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B12326606.png)
![L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI)](/img/structure/B12326607.png)
